molecular formula C14H24ClNO2 B4667065 N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride CAS No. 1048947-49-4

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride

Cat. No.: B4667065
CAS No.: 1048947-49-4
M. Wt: 273.80 g/mol
InChI Key: OBOIHHWPNUKGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methoxy group, and a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the alkylation of 4-ethoxy-3-methoxybenzaldehyde with butan-1-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-4-6-9-15-11-12-7-8-13(17-5-2)14(10-12)16-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIHHWPNUKGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OCC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048947-49-4
Record name Benzenemethanamine, N-butyl-4-ethoxy-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048947-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.